

Dimethylone chemical structure and properties

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Compound of Interest

Compound Name: *Dimethylone*

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Dimethylone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylone (βk-MDDMA) is a synthetic stimulant and empathogen belonging to the substituted cathinone class. As a designer drug, it has emerged in global recreational drug markets, prompting significant interest from the scientific and medical communities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and analytical detection of **dimethylone**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This document summarizes available quantitative data, outlines experimental methodologies where accessible, and visualizes a key metabolic pathway.

Chemical Structure and Properties

Dimethylone, with the systematic IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, is a chiral molecule typically encountered as a racemic mixture. [1] Its structure features a phenethylamine core with a β-ketone group, a feature characteristic of the cathinone class. The presence of a methylenedioxy bridge on the phenyl ring and two methyl groups on the amine are defining structural aspects.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **dimethylone** are not extensively reported in publicly available literature. The following table summarizes the available information, with some properties being computed predictions.

Property	Value	Source
Chemical Formula	C ₁₂ H ₁₅ NO ₃	[2][3]
Molar Mass	221.256 g/mol	[2][3]
Appearance	White crystalline powder	Guidechem
Solubility	Soluble in ethanol and methanol; sparingly soluble in water. The hydrochloride salt is soluble in PBS (pH 7.2) at 5 mg/mL.	Guidechem,[4]
Predicted logP	1.1	[5]
Melting Point	Not reported	
Boiling Point	Not reported	
pKa	Not reported	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **dimethylone**. While comprehensive spectral libraries are often proprietary, some information is available. Mass spectrometry, particularly LC-QTOF-MS, is a primary tool for its detection, revealing a characteristic fragmentation pattern.[6] Infrared (IR) spectroscopy can distinguish **dimethylone** from its isomers, such as ethylone, based on vibrations in the amine group region of the spectrum.[7]

Pharmacology

The pharmacological effects of **dimethylone** are primarily attributed to its interaction with monoamine transporters.

Mechanism of Action

Dimethylone acts as an inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[8] By blocking the reuptake of these neurotransmitters from the synaptic cleft, **dimethylone** increases their extracellular concentrations, leading to enhanced monoaminergic signaling and its characteristic stimulant and empathogenic effects. It is reported to have micromolar potencies at these transporters.[8]

Pharmacological Data

Specific quantitative data on the binding affinities (K_i) or inhibitory concentrations (IC₅₀) of **dimethylone** at monoamine transporters are not readily available in the public domain. A key study by Sandtner et al. (2016) is cited for characterizing its activity, but the exact values are not present in the available search results. The study suggests **dimethylone** has minimal effect on neurotransmitter release via DAT and NET, and very low potency for inducing release via SERT.[8]

Metabolism

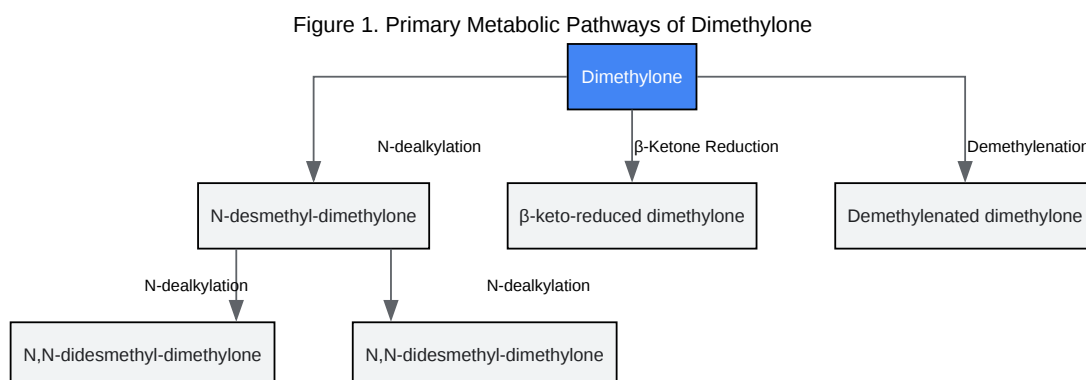
The metabolism of **dimethylone** is a critical aspect of its pharmacology and toxicology. In vitro studies using human liver microsomes have elucidated its primary metabolic pathways.

Metabolic Pathways

The major metabolic transformations of **dimethylone** include:

- N-dealkylation: Removal of one or both methyl groups from the amine.
- β -Ketone Reduction: Reduction of the ketone group to a secondary alcohol.
- Demethylenation: Opening of the methylenedioxy ring.[9]

The figure below illustrates a simplified overview of the initial metabolic steps of **dimethylone**.



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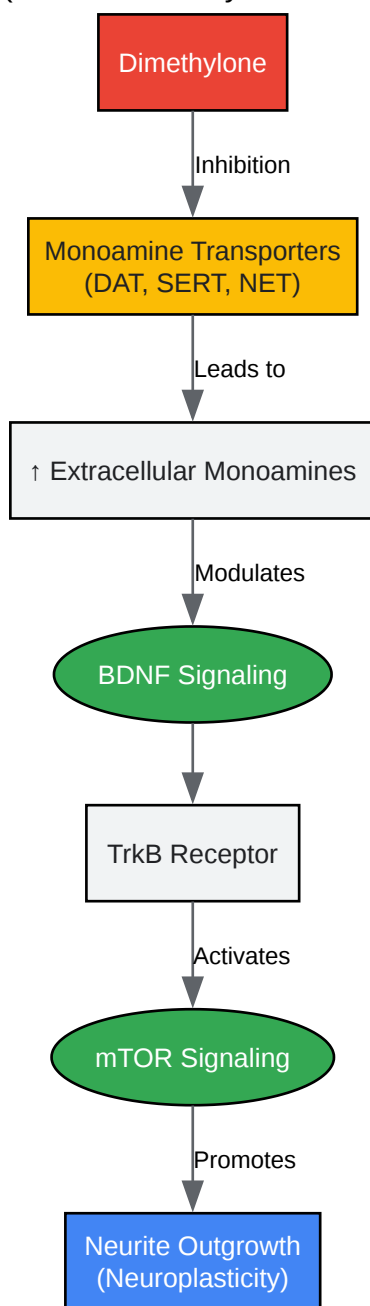
Figure 1. Primary Metabolic Pathways of **Dimethylone**

Potential Signaling Pathway Involvement

Direct research into the specific intracellular signaling pathways modulated by **dimethylone** is limited. However, studies on the closely related compound, methylone, have shown effects on neurotrophic factor signaling, which may provide insights into the potential downstream effects of **dimethylone**. Methylone has been found to promote neurite outgrowth through pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR).^{[10][11]}

The following diagram illustrates a hypothetical signaling cascade based on the findings for methylone, which could be investigated for **dimethylone**.

Figure 2. Hypothetical Signaling Pathway for Dimethylone
(based on Methylone data)



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Figure 2. Hypothetical Signaling Pathway for **Dimethylone**

Disclaimer: This pathway is speculative for **dimethylone** and is based on data from the structurally similar compound, methylone. Further research is required to confirm this pathway for **dimethylone**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, metabolism, and analysis of **dimethylone** are not readily available in a consolidated format in the reviewed literature. However, based on the methodologies described in various studies, the following outlines can be inferred.

Synthesis of 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one (Dimethylone)

A common synthetic route to β -keto phenethylamines involves the reaction of a substituted benzaldehyde with a nitroalkane, followed by reduction and subsequent functional group manipulations. A plausible, though not explicitly detailed, synthesis could involve the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with nitroethane, followed by further steps to introduce the dimethylamino group and form the β -ketone.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a generalized procedure based on common practices in drug metabolism studies.

Objective: To identify the phase I metabolites of **dimethylone**.

Materials:

- **Dimethylone**
- Pooled human liver microsomes (pHLM)
- NADPH regenerating system (e.g., NADPH-A, NADPH-B)
- Phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (ice-cold)

- Centrifuge
- Incubator
- LC-QTOF-MS system

Procedure:

- Prepare a stock solution of **dimethylone**.
- In a microcentrifuge tube, combine the **dimethylone** solution, phosphate buffer, and pHLM.
- Pre-incubate the mixture at 37°C for a short period.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 1 hour).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
- Centrifuge the mixture to pellet the precipitated proteins.
- Transfer the supernatant to a new vial for analysis.
- Analyze the supernatant by LC-QTOF-MS to identify the metabolites.

Analytical Method for Dimethylone and its Metabolites by LC-QTOF-MS

This is a general workflow for the analysis of **dimethylone** and its metabolites.

Objective: To separate, detect, and identify **dimethylone** and its metabolites in a biological matrix.

Instrumentation:

- High-performance liquid chromatography (HPLC) system

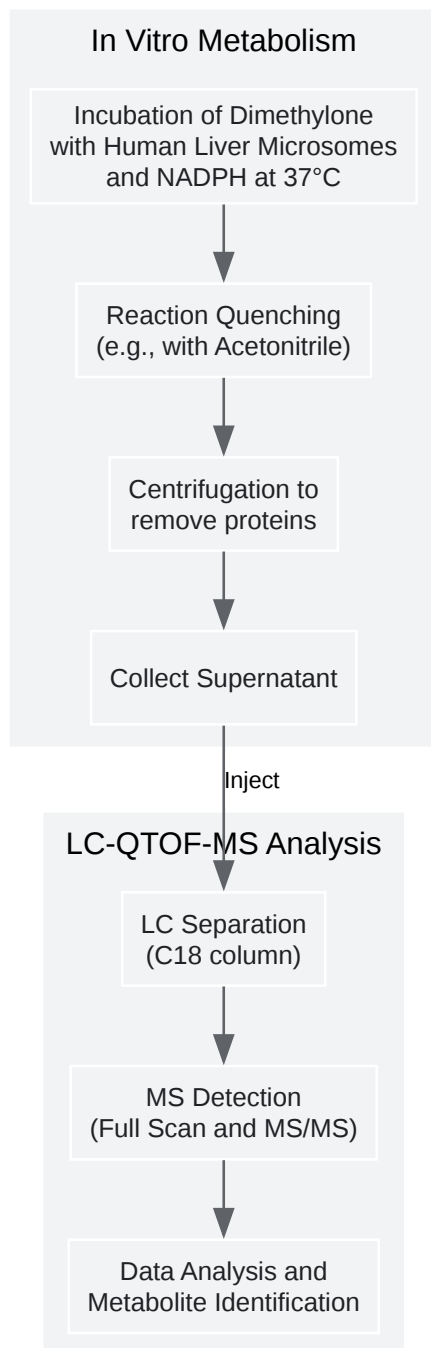
- Quadrupole time-of-flight mass spectrometer (QTOF-MS)
- C18 analytical column

Procedure:

- Sample Preparation: Use the supernatant from the in vitro metabolism experiment or a suitably extracted biological fluid sample (e.g., plasma, urine).
- Chromatographic Separation:
 - Inject the sample onto the C18 column.
 - Elute the analytes using a gradient of mobile phases, typically consisting of an aqueous phase with a modifier (e.g., formic acid) and an organic phase (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
 - Ionize the eluted compounds using a suitable ionization source (e.g., electrospray ionization - ESI).
 - Acquire full-scan mass spectra to detect the parent drug and its potential metabolites.
 - Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation and confirmation.
- Data Analysis:
 - Process the acquired data to identify peaks corresponding to the parent drug and its metabolites based on their accurate mass and retention times.
 - Compare the fragmentation patterns with known standards or predict fragmentation to confirm the identity of the metabolites.

The following diagram outlines the general workflow for the in vitro metabolism and analysis of **dimethylone**.

Figure 3. General Workflow for In Vitro Metabolism and Analysis



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Figure 3. General Workflow for In Vitro Metabolism and Analysis

Conclusion

Dimethylone is a synthetic cathinone with stimulant and empathogenic properties, acting primarily as a monoamine transporter inhibitor. While its chemical structure and primary mechanism of action are established, there is a notable lack of publicly available, detailed quantitative data regarding its physicochemical and pharmacological properties. Its metabolism follows predictable pathways for substituted cathinones, including N-dealkylation, β -ketone reduction, and demethylenation. Further research is warranted to fully characterize its pharmacological and toxicological profile, including its effects on intracellular signaling pathways, and to develop and validate detailed analytical and synthetic protocols. This guide provides a foundational overview for professionals in the fields of pharmacology, toxicology, and forensic science.

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